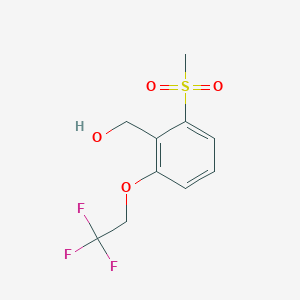

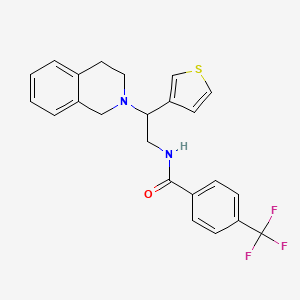

(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methanol Oxidation Catalysts

Innovative strategies involve the oxidation of bis(trifluoromethylsulfonyl)imide anion to form radical electrocatalysts on platinum electrodes under anaerobic conditions. These catalysts selectively promote the electrooxidation of methanol, significantly decreasing the formation potential and facilitating oxidation with good selectivity. This study highlights the unique properties of ionic liquids as mediums for in situ generation of electrocatalysts, advancing methanol redox reactions for practical applications (Tang et al., 2016).

Crystal Structures and Chemical Synthesis

The crystal structure analysis of various compounds provides insights into the molecular arrangements and potential chemical reactions. For example, the study of 3‐Hydroxy methyl 4,6‐dimethoxy‐9‐phenylsulfonyl‐carbazole reveals detailed molecular configurations, aiding in understanding reaction mechanisms and synthesis pathways (Govindasamy et al., 2003).

Catalytic Oxidation Processes

Catalytic oxidation processes, such as the one using cationic [neocuproinePd(OAc)]2[OTf]2, demonstrate the potential for methanol conversion to valuable chemicals like methyl formate, with formaldehyde and methyl hemiformal as key intermediates. These processes offer a deeper understanding of catalytic mechanisms and opportunities for industrial applications (Pearson & Waymouth, 2009).

Environmental and Material Sciences

Research into high-valent cobalt-oxo species generated from cobalt(II)-activated peroxymonosulfate processes reveals novel oxidative mechanisms under acidic conditions. Such studies contribute to environmental science by exploring advanced oxidation processes for pollutant degradation, offering potential for water treatment technologies (Zong et al., 2020).

Organic Synthesis and Methodology

Explorations in organic synthesis techniques, such as the direct N-monomethylation of aromatic primary amines using methanol, highlight efficient and environmentally friendly methodologies for producing key organic intermediates. These advancements are crucial for pharmaceuticals, agrochemicals, and material science (Li et al., 2012).

Propiedades

IUPAC Name |

[2-methylsulfonyl-6-(2,2,2-trifluoroethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O4S/c1-18(15,16)9-4-2-3-8(7(9)5-14)17-6-10(11,12)13/h2-4,14H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCSZTDDGQONQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1CO)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2397687.png)

![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)

![2-Chloro-N-[1-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2397697.png)

![N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397700.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397702.png)

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![1-(3-benzyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2397706.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2397709.png)